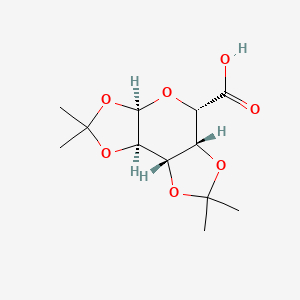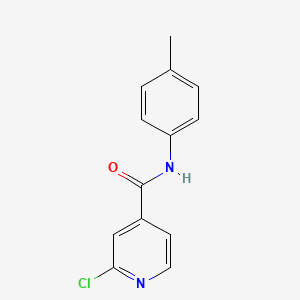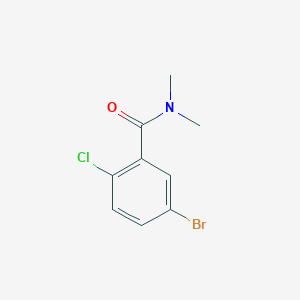
2,2',3,4-Tetrachlorobiphenyl
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2,2’,3,4’-Tetrachlorobiphenyl is C12H6Cl4 . It belongs to the class of organic compounds known as polychlorinated biphenyls, which are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety .Physical And Chemical Properties Analysis
2,2’,3,4’-Tetrachlorobiphenyl is a solid substance that appears as colorless to light yellow oily liquids or solids . Its average molecular mass is 291.988 g/mol . The compound has a density of 1.441g/cm3, a boiling point of 348.8ºC at 760mmHg, and a melting point of 106.53°C (estimate) .Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Environmental Science & Technology .
Summary of the Application
The study focuses on the enantioselective hydroxylation of 2,2’,3,6-tetrachlorobiphenyl (CB45) and 2,2’,3,4’,6-pentachlorobiphenyl (CB91) by human and rat CYP2B subfamilies . This process is vital in determining toxicity as toxicity is dependent on the atropisomer .
Methods of Application
The study used docking studies using human CYP2B6 to predict 4’-hydroxy (OH)-CB45 from (a R )-CB45 as a major metabolite of CB45 . Di-OH- and dechlorinated OH-metabolites from human CYP2B6 and rat CYP2B1 were also detected .
Results or Outcomes
The study found that several hydroxylated metabolites are derived from CB91 by both P450s; 5-OH-CB91 is predicted as a major metabolite . CB91 dechlorination is also detected by identifying 3-OH-CB51 .
Photodechlorination
Specific Scientific Field
This application is related to the field of Environmental Science .
Summary of the Application
The study involves the kinetic and mechanistic study of photodechlorination of 2,2’,4,4’-tetrachlorobiphenyl .
Results or Outcomes
Persistent Organic Pollutant
Specific Scientific Field
This application is related to the field of Environmental Science .
Summary of the Application
2,2’,3,4-Tetrachlorobiphenyl is classified as a persistent organic pollutant . These are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
Results or Outcomes
Endocrine Disruptor
Specific Scientific Field
This application is related to the field of Endocrinology .
Summary of the Application
2,2’,3,4-Tetrachlorobiphenyl is known to act as an endocrine disruptor . Endocrine disruptors are compounds that can disrupt the functions of the endocrine (hormone) system .
Results or Outcomes
Soil Washing Enhancer
Specific Scientific Field
This application is related to the field of Environmental Science .
Summary of the Application
Surfactants have been proposed for use in soil-washing to enhance the removal of polychlorinated biphenyls, such as 2,2’,3,4-Tetrachlorobiphenyl, from contaminated soils or sediments .
Results or Outcomes
Bacterial Visualization
Specific Scientific Field
This application is related to the field of Microbiology .
Summary of the Application
2,2’,3,4-Tetrachlorobiphenyl may be used in studies related to bacterial visualization .
Safety And Hazards
2,2’,3,4’-Tetrachlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be used to avoid exposure, and the substance should not be allowed to enter sewers or surface or ground water .
Direcciones Futuras
While specific future directions for research on 2,2’,3,4’-Tetrachlorobiphenyl are not provided in the search results, there is ongoing research into the biodegradation of PCBs, including studies on the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs . This research could provide a theoretical foundation and practical basis for using PCB-degrading microorganisms for bioremediation .
Propiedades
IUPAC Name |
1,2,3-trichloro-4-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-6-10(14)12(16)11(8)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWHDNLIHDBVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073535 | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4-Tetrachlorobiphenyl | |
CAS RN |
52663-59-9 | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K551K7PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)

![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)



![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)






![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)